3-Butyn-2-one, 4-(1-hydroxycyclohexyl)-

Description

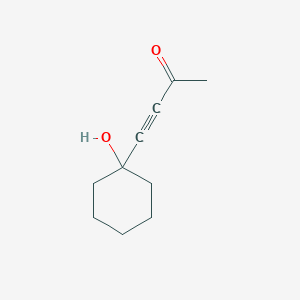

3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- is a ketone derivative featuring a 1-hydroxycyclohexyl substituent at the 4-position of the 3-butyn-2-one core. The compound’s structure combines a reactive acetylene group with a cyclic alcohol moiety, which may influence its physicochemical and biological properties.

Properties

CAS No. |

13757-06-7 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4-(1-hydroxycyclohexyl)but-3-yn-2-one |

InChI |

InChI=1S/C10H14O2/c1-9(11)5-8-10(12)6-3-2-4-7-10/h12H,2-4,6-7H2,1H3 |

InChI Key |

GZWKUDWNLSHLEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C#CC1(CCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- typically involves the reaction of 3-Butyn-2-one with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include:

Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Solvent: Common solvents include ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of 3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale reactors equipped with temperature control and stirring mechanisms.

Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or alkanes.

Substitution: Results in halogenated derivatives or other substituted products.

Scientific Research Applications

3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can:

Bind to Active Sites: Interact with the active sites of enzymes, altering their activity.

Modulate Pathways: Influence biochemical pathways by acting as an inhibitor or activator.

Form Reactive Intermediates: Generate reactive intermediates that participate in further chemical reactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Butyn-2-one Derivatives

Pharmacologically Active Derivatives

O-desmethyl venlafaxine (ODV), a metabolite of the antidepressant venlafaxine, shares the 1-hydroxycyclohexyl group linked to an aminoethylphenol structure. ODV exhibits serotonin-norepinephrine reuptake inhibition comparable to venlafaxine, highlighting the bioactivity of the hydroxycyclohexyl motif . In contrast, {4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenoxy}phosphate is a phosphorylated derivative designed to improve aqueous solubility while retaining activity against central nervous system disorders .

Table 2: Physicochemical and Pharmacological Properties

Reactivity and Functional Group Impact

The hydroxycyclohexyl group in 3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- may participate in hydrogen bonding, enhancing solubility in polar solvents compared to silyl derivatives. However, its ketone and acetylene groups render it reactive in cycloaddition or nucleophilic addition reactions, similar to silyl analogs . In contrast, ODV’s aminoethylphenol structure enables interaction with neurotransmitter transporters, a property absent in the simpler 3-butyn-2-one scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.